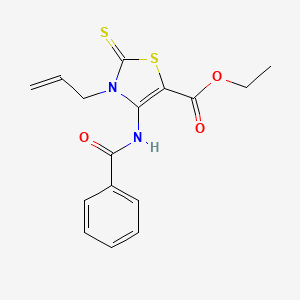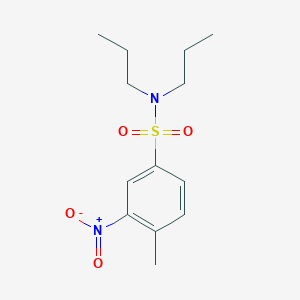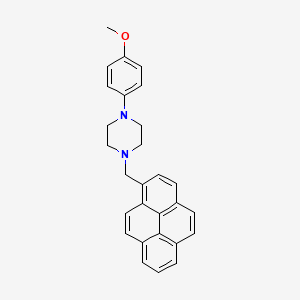![molecular formula C16H22ClNO5 B5196465 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5196465.png)
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Wirkmechanismus
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate reduces the excitotoxicity and oxidative stress associated with excessive glutamate release. This mechanism of action has been implicated in the neuroprotective effects of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the pathogenesis of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate is that it is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of glutamate neurotransmission. However, one limitation of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate is that it has poor bioavailability and a short half-life, which can make dosing and administration challenging in animal models.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate. One area of interest is the development of novel 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in other neurological disorders such as traumatic brain injury and stroke. Additionally, the role of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in modulating neuroinflammation and the gut-brain axis is an area of emerging research.
Synthesemethoden
The synthesis of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate involves the reaction of 1-pyrrolidinepropanol with 2-chloro-4-methylphenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with oxalic acid to form 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate oxalate. This method has been optimized to produce high yields of pure 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate oxalate.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been investigated as a potential treatment for schizophrenia due to its ability to modulate glutamate neurotransmission, which is disrupted in this disorder. Furthermore, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have antidepressant effects in animal models of depression.
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFMMDRFAMTXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)

![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
![1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5196439.png)
![3-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5196450.png)
![3-[4-(4-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5196458.png)
![2-{[(4-ethoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5196467.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5196482.png)